1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 113681-15-5
VCID: VC17597593
InChI: InChI=1S/C20H16O4/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h3-10H,1-2,11-12H2
SMILES:
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol

1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione

CAS No.: 113681-15-5

Cat. No.: VC17597593

Molecular Formula: C20H16O4

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione - 113681-15-5

Specification

CAS No. 113681-15-5
Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
IUPAC Name 1,5-bis(prop-2-enoxy)anthracene-9,10-dione
Standard InChI InChI=1S/C20H16O4/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h3-10H,1-2,11-12H2
Standard InChI Key ARVQNLCZLGFJJP-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC=C

Introduction

Molecular Structure and Chemical Identity

The structural configuration of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione derives from the planar anthracene-9,10-dione system, where two ketone groups at positions 9 and 10 create a conjugated electron-deficient aromatic system . Substitution at the 1- and 5-positions with propenyloxy (–O–CH2–CH=CH2) groups introduces steric and electronic modifications critical to its reactivity.

Crystallographic and Computational Insights

X-ray diffraction studies of analogous anthraquinones reveal a planar tricyclic system with bond lengths of 1.21–1.23 Å for the carbonyl groups and 1.39–1.42 Å for the aromatic C–C bonds . Quantum chemical calculations predict a molecular length of 26.99 Å and width of 8.48 Å for the parent 2,6-disubstituted anthraquinone framework, suggesting that the propenyloxy substituents in 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione extend laterally from the central axis .

PropertyValueSource
Molecular FormulaC20H16O4
Molecular Weight320.3386 g/mol
Exact Mass320.1049 Da
Topological Polar Surface Area52.9 Ų

The SMILES notation (C=CCOc1cccc2c1C(=O)c1c(C2=O)c(OCC=C)ccc1) confirms the regioselective substitution pattern, while LogP calculations (estimated 3.24) indicate moderate hydrophobicity suitable for organic solvent-based applications .

Synthesis and Functionalization Strategies

The preparation of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione typically involves nucleophilic aromatic substitution (NAS) reactions on 1,5-dihaloanthraquinone precursors.

Key Synthetic Pathways

  • Halogen Exchange: Reaction of 1,5-dichloroanthracene-9,10-dione with propenyloxy potassium salts in polar aprotic solvents (DMF, DMSO) at 80–100°C yields the target compound through SNAr mechanism .

  • Ullmann Coupling: Copper-catalyzed coupling of 1,5-diiodoanthraquinone with allyl alcohol derivatives under microwave irradiation enhances reaction efficiency (70–85% yield) .

Recent advances in direct C–H functionalization enable modification of anthraquinones without pre-halogenation. For instance, photocatalytic oxidation of 1,5-dihydroxyanthraquinone in the presence of allyl bromide and a ruthenium catalyst achieves 62% yield under visible light irradiation .

Physicochemical Properties and Reactivity

The electronic structure of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione exhibits bathochromic shifts compared to unsubstituted anthraquinone, with calculated λmax at 385 nm (ε = 12,400 M⁻¹cm⁻¹) in chloroform . The allyl ether groups participate in conjugate addition reactions, while the quinone moiety undergoes reversible two-electron reduction at E1/2 = −0.67 V vs. SCE in acetonitrile .

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) of analogous 2,6-disubstituted anthraquinones shows melting transitions between 218–245°C, with decomposition temperatures exceeding 300°C under nitrogen . The propenyloxy substituents likely lower crystalline packing efficiency, potentially enhancing solubility in polymeric matrices compared to alkyl-substituted derivatives.

Applications in Advanced Materials

The unique electronic configuration of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione enables diverse technological applications:

Liquid Crystal Dichroic Dyes

In nematic liquid crystal hosts, anthraquinone derivatives demonstrate order parameters (S) up to 0.74, with 2,6-disubstituted variants exhibiting superior alignment due to rod-like molecular geometry . The propenyloxy groups in 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione may facilitate crosslinking in polymer-stabilized liquid crystal devices through radical-initiated allyl polymerization.

Organic Photovoltaic Materials

Time-dependent density functional theory (TD-DFT) calculations predict a HOMO-LUMO gap of 2.8 eV for this compound, suitable for use as an electron-accepting material in bulk heterojunction solar cells . Preliminary studies show 3.2% power conversion efficiency in devices paired with P3HT donors, though detailed characterization remains pending.

Challenges and Future Directions

Current limitations in the application of 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione stem from:

  • Limited solubility in aqueous media (LogP > 3)

  • Thermal degradation during processing above 280°C

  • Uncharacterized toxicity profile and environmental fate

Ongoing research focuses on developing water-soluble derivatives through sulfonation or PEGylation of the allyl groups while retaining electronic properties. Computational screening of virtual libraries identifies 1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione as a potential candidate for singlet fission materials, with predicted triplet yields exceeding 150% under optimized conditions .

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